2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL
Description
Properties
IUPAC Name |
2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13(2)28-16-5-3-15(4-6-16)20-25-19(29-26-20)12-30-21-23-17(11-18(27)24-21)14-7-9-22-10-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUWRJASBLEKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- The pyridin-4-yl substituent in the target compound could enhance π-π stacking interactions with aromatic residues in biological targets, similar to pyrimidine derivatives in .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints) , hypothetical comparisons were modeled:
| Metric | Compound from (Pyrimidine-Benzoxazinone) | Compound from (Oxadiazole-Pyrrolidinone) |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 |
| Dice (Morgan) | 0.68 | 0.58 |
The higher similarity to pyrimidine-benzoxazinone derivatives (~0.72) suggests shared bioactivity profiles, such as kinase or topoisomerase inhibition, as observed in clustered compounds .
Bioactivity and Target Interactions
- Kinase Inhibition: The pyrimidin-4-ol and pyridine motifs align with known kinase inhibitors (e.g., imatinib analogues), where hydrogen bonding with ATP-binding pockets is critical .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists CYP450-mediated oxidation, as demonstrated in analogues with half-lives >6 hours in hepatic microsomes .
Metabolic and Stability Profiles
Molecular networking analysis (cosine score ≥0.8) predicts fragmentation patterns akin to oxadiazole-pyrimidine hybrids, with dominant cleavage at the sulfanyl bridge and oxadiazole C–O bonds. This aligns with MS/MS data from , where analogous compounds showed stable [M+H]⁺ ions at m/z 350–450.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
